molecular formula C7H5ClN2O3 B3053086 3-Chloro-5-nitrobenzamide CAS No. 50826-02-3

3-Chloro-5-nitrobenzamide

Cat. No.: B3053086
CAS No.: 50826-02-3
M. Wt: 200.58 g/mol
InChI Key: IUMPAHZPQJBKTJ-UHFFFAOYSA-N
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Description

3-Chloro-5-nitrobenzamide is a benzamide derivative featuring a chlorine substituent at the 3-position and a nitro group at the 5-position of the benzene ring. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of the nitro group and the steric/electronic influence of the chlorine substituent. Synthesis of such compounds typically involves carbodiimide-mediated amide coupling or direct functionalization of pre-substituted benzoic acid derivatives .

Properties

IUPAC Name

3-chloro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMPAHZPQJBKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492008
Record name 3-Chloro-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50826-02-3
Record name 3-Chloro-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-nitrobenzamide typically involves a multi-step process starting from 3-chlorobenzoic acid. The general steps include:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the nitration and amidation steps efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Scientific Research Applications

3-Chloro-5-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: It can be used in the development of biochemical assays and as a potential lead compound in drug discovery.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-Chloro-5-nitrobenzamide with key analogs, emphasizing substituent positions and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications
This compound C₇H₅ClN₂O₃ 200.58 g/mol Cl (3), NO₂ (5) Potential intermediate for bioactive molecules; electron-deficient aromatic system
5-Chloro-N-cyclopropyl-2-nitrobenzamide C₁₀H₉ClN₂O₃ 240.65 g/mol Cl (5), NO₂ (2), cyclopropylamide High solubility; explored in drug discovery pipelines (e.g., kinase inhibitors)
3-Methoxy-5-nitrobenzamide C₈H₈N₂O₄ 196.16 g/mol OCH₃ (3), NO₂ (5) Enhanced solubility due to methoxy group; used in agrochemical synthesis
2-Chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide C₂₀H₁₂Cl₂N₄O₄ 443.24 g/mol Cl (2, 3'), NO₂ (5) Covalent PPARγ agonist; demonstrates substituent-dependent bioactivity
Niclosamide (5-Chloro-2-nitrobenzoic acid anilide) C₁₃H₈ClN₂O₄ 327.67 g/mol Cl (5), NO₂ (2) Anthelmintic drug; nitro group critical for mitochondrial uncoupling

Physicochemical and Reactivity Differences

  • Electron-Withdrawing Effects : The nitro group at position 5 in this compound enhances electrophilic aromatic substitution reactivity compared to analogs with nitro groups at position 2 (e.g., niclosamide) .
  • Solubility : Replacement of chlorine with methoxy (3-Methoxy-5-nitrobenzamide) increases aqueous solubility due to hydrogen-bonding capacity of the methoxy group .
  • Bioactivity : Substituent position significantly impacts biological targets. For example, 2-Chloro-5-nitrobenzamide derivatives with benzoxazole moieties exhibit potent PPARγ agonism, whereas niclosamide analogs target parasitic metabolism .

Biological Activity

3-Chloro-5-nitrobenzamide (C7H5ClN2O3) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound features a benzene ring substituted with a chlorine atom at the meta position and a nitro group at the para position relative to the amide functional group. This specific arrangement is crucial as it influences the compound's reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The mechanism of action is believed to involve inhibition of essential bacterial enzymes required for cell wall synthesis and DNA replication .

2. Anticancer Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in A549 lung cancer cells, with mechanisms involving the generation of reactive oxygen species (ROS) and subsequent oxidative stress . The compound's ability to modify cellular pathways related to apoptosis further underscores its potential as an anticancer agent.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: The compound may interact with various enzymes, inhibiting their activity and disrupting metabolic processes essential for microbial survival or cancer cell proliferation.
  • Oxidative Stress Induction: By generating ROS, it can lead to oxidative damage within cells, which is particularly effective against rapidly dividing cancer cells .
  • Bioreduction: The nitro group can undergo bioreduction to form reactive intermediates that can covalently bind to cellular components, enhancing its cytotoxic effects.

Case Studies

A significant study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of this compound analogs. The findings suggested that both nitro groups are essential for maintaining high antimycobacterial activity, indicating that modifications to this compound could yield more potent derivatives .

Another investigation into its anticancer properties revealed that treatment with this compound resulted in increased levels of intracellular ROS in A549 cells, leading to enhanced apoptosis compared to control groups. This study utilized assays such as MTT and DCFDA fluorescence to quantify cell viability and oxidative stress levels .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds was conducted:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateHighEnzyme inhibition, oxidative stress induction
3-Chloro-4-nitrobenzamideLowModeratePrimarily enzyme inhibition
4-Chloro-3-nitrobenzamideModerateLowLimited interaction with target enzymes

This table illustrates that while this compound shows promising biological activities, its effectiveness varies significantly when compared to structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.